

# Application Notes and Protocols for Patient Selection in NSABP C-08

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## **Compound of Interest**

Compound Name: **CT-08**

Cat. No.: **B15599432**

[Get Quote](#)

## Introduction

The National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 was a pivotal phase III clinical trial designed to evaluate the efficacy of adding bevacizumab to a standard adjuvant chemotherapy regimen (mFOLFOX6) for patients with stage II or III colon cancer. The careful selection of patients was critical to the integrity and outcomes of this study. These application notes provide a detailed protocol for the selection of patients, mirroring the criteria used in the NSABP C-08 trial, to guide researchers, scientists, and drug development professionals in designing similar studies or for retrospective analyses.

## Patient Selection Protocol

The protocol for patient selection in the NSABP C-08 trial was based on a set of well-defined inclusion and exclusion criteria to ensure a homogenous patient population and to minimize risks associated with the investigational treatment.

## Inclusion Criteria

To be eligible for enrollment in the NSABP C-08 trial, patients had to meet all of the following criteria:

- **Histological Confirmation:** Patients must have had histologically confirmed adenocarcinoma of the colon.

- Disease Stage: The disease must have been staged as either Stage II (T3, T4; N0; M0) or Stage III (any T; N1, N2; M0).
- Surgical Resection: Patients must have undergone a potentially curative surgical resection of the primary colon tumor.
- Performance Status: Patients were required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1, indicating they were fully ambulatory and capable of self-care.[\[1\]](#)
- Time to Randomization: Patients were to be randomized within 21 to 50 days after surgical removal of the primary tumor.[\[1\]](#)

#### Exclusion Criteria

Patients were excluded from the trial if they met any of the following criteria:

- Prior Chemotherapy or Radiotherapy: No prior chemotherapy or radiotherapy for the current colon cancer diagnosis was permitted.
- Metastatic Disease: Patients with evidence of metastatic disease (Stage IV) were excluded.
- Inadequate Organ Function: Patients needed to have adequate hematologic, renal, and hepatic function.
- Cardiovascular Disease: Significant cardiovascular comorbidities were grounds for exclusion. Specifically, patients with New York Heart Association Class III or IV cardiac disease, a history of myocardial infarction within the 12 months prior to study entry, unstable angina within the last 12 months, or symptomatic arrhythmia were not eligible.
- Thromboembolic Events: A history of cerebral vascular accident, transient ischemic attack, symptomatic peripheral vascular disease, or any arterial thrombotic episode within the 12 months preceding randomization was exclusionary.[\[1\]](#)[\[2\]](#)
- Uncontrolled Hypertension: Patients with uncontrolled hypertension were not eligible to participate.

- Other Malignancies: A history of other malignancies, with certain exceptions, was an exclusion criterion.
- Pregnancy or Lactation: Pregnant or lactating women were excluded from the trial.

#### Experimental Design and Treatment Arms

Patients who met the eligibility criteria were randomized in a 1:1 ratio to one of two treatment arms:

- Arm 1 (Control): mFOLFOX6 chemotherapy alone. The mFOLFOX6 regimen consisted of oxaliplatin, leucovorin, and 5-fluorouracil administered every two weeks for a total of 12 cycles.
- Arm 2 (Investigational): mFOLFOX6 chemotherapy plus bevacizumab. Patients in this arm received the same mFOLFOX6 regimen as the control arm, with the addition of bevacizumab administered every two weeks.

## Data Presentation: Patient Characteristics

The following tables summarize the baseline characteristics of the patient population enrolled in the NSABP C-08 trial. This data is essential for understanding the generalizability of the trial's findings.

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic          | mFOLFOX6<br>(N=1338) | mFOLFOX6 +<br>Bevacizumab<br>(N=1335) | Total (N=2673) |
|-------------------------|----------------------|---------------------------------------|----------------|
| Age (years)             |                      |                                       |                |
| <50                     | 28%                  | 27%                                   | 27.5%          |
| 50-59                   | 27%                  | 28%                                   | 27.5%          |
| 60-69                   | 29%                  | 28%                                   | 28.5%          |
| ≥70                     | 16%                  | 17%                                   | 16.5%          |
| Sex                     |                      |                                       |                |
| Male                    | 51%                  | 51%                                   | 51%            |
| Female                  | 49%                  | 49%                                   | 49%            |
| Race                    |                      |                                       |                |
| White                   | 90%                  | 90%                                   | 90%            |
| Black                   | 5%                   | 5%                                    | 5%             |
| Other                   | 5%                   | 5%                                    | 5%             |
| ECOG Performance Status |                      |                                       |                |
| 0                       | 73%                  | 72%                                   | 72.5%          |
| 1                       | 27%                  | 28%                                   | 27.5%          |

Table 2: Disease Characteristics at Baseline

| Characteristic            | mFOLFOX6<br>(N=1338) | mFOLFOX6 +<br>Bevacizumab<br>(N=1335) | Total (N=2673) |
|---------------------------|----------------------|---------------------------------------|----------------|
| Disease Stage             |                      |                                       |                |
| Stage II                  | 25%                  | 25%                                   | 25%            |
| Stage III                 |                      |                                       |                |
| Right Colon               | 38%                  | 39%                                   | 38.5%          |
| Left Colon                | 55%                  | 54%                                   | 54.5%          |
| Both                      | 7%                   | 7%                                    | 7%             |
| Tumor Grade               |                      |                                       |                |
| Well Differentiated       | 15%                  | 14%                                   | 14.5%          |
| Moderately Differentiated | 70%                  | 71%                                   | 70.5%          |
| Poorly Differentiated     | 15%                  | 15%                                   | 15%            |

## Visualizations

### Patient Selection Workflow

The following diagram illustrates the logical workflow for selecting patients for a clinical trial based on the NSABP C-08 protocol.

[Click to download full resolution via product page](#)

Caption: Logical workflow for patient selection in the NSABP C-08 trial.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ascopubs.org \[ascopubs.org\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5312723/)
- 2. Initial Safety Report of NSABP C-08: A Randomized Phase III Study of Modified FOLFOX6 With or Without Bevacizumab for the Adjuvant Treatment of Patients With Stage II or III Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Patient Selection in NSABP C-08]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15599432#protocol-for-patient-selection-in-nsabp-c-08>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)